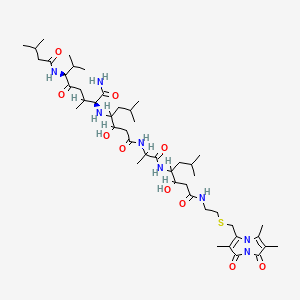
Pepstatin-baet
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pepstatin-baet is a potent inhibitor of aspartyl proteases. It is a hexapeptide containing the unusual amino acid statine (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid. The sequence of this compound is Isovaleryl-Valine-Valine-Statine-Alanine-Statine. It was originally isolated from cultures of various species of Actinomyces due to its ability to inhibit pepsin at picomolar concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pepstatin-baet is synthesized through a series of peptide coupling reactions. The synthesis involves the protection of amino groups, coupling of amino acids, and deprotection steps. The key steps include:
- Protection of the amino group of statine.
- Coupling of protected statine with other amino acids like valine and alanine using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
- Deprotection of the amino groups to yield the final hexapeptide .
Industrial Production Methods
Industrial production of this compound involves fermentation processes using Actinomyces species. The fermentation broth is extracted, and the compound is purified using chromatographic techniques. The purified compound is then subjected to crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Pepstatin-baet undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in statine can be oxidized to form a ketone.
Reduction: The ketone group can be reduced back to a hydroxyl group.
Substitution: The amino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under basic conditions.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Formation of ketone derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
Pepstatin-baet has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the mechanism of aspartyl proteases.
Biology: Used to inhibit protease activity in various biological assays.
Medicine: Investigated for its potential therapeutic applications in diseases involving protease activity, such as cancer and Alzheimer’s disease.
Industry: Used in the production of protease inhibitor cocktails for research and industrial applications
Mechanism of Action
Pepstatin-baet exerts its effects by binding to the active site of aspartyl proteases, thereby inhibiting their activity. The binding involves hydrogen bonding and hydrophobic interactions with the enzyme. The inhibition is competitive, meaning that this compound competes with the substrate for binding to the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Pepstatin A: Another potent inhibitor of aspartyl proteases with a similar structure.
Bestatin: An inhibitor of aminopeptidases.
Uniqueness
Pepstatin-baet is unique due to its high potency and specificity for aspartyl proteases. It contains the unusual amino acid statine, which is responsible for its inhibitory activity. This makes it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
80562-33-0 |
|---|---|
Molecular Formula |
C46H78N8O10S |
Molecular Weight |
935.2 g/mol |
IUPAC Name |
(2S,6S)-2-[[3-hydroxy-1-[[1-[[3-hydroxy-6-methyl-1-oxo-1-[2-[(1,2,6-trimethyl-3,5-dioxopyrazolo[1,2-a]pyrazol-7-yl)methylsulfanyl]ethylamino]heptan-4-yl]amino]-1-oxopropan-2-yl]amino]-6-methyl-1-oxoheptan-4-yl]amino]-3,7-dimethyl-6-(3-methylbutanoylamino)-5-oxooctanamide |
InChI |
InChI=1S/C46H78N8O10S/c1-23(2)16-32(50-42(43(47)61)27(9)19-37(57)41(26(7)8)52-39(59)18-25(5)6)36(56)21-40(60)49-30(12)44(62)51-33(17-24(3)4)35(55)20-38(58)48-14-15-65-22-34-29(11)46(64)54-45(63)28(10)31(13)53(34)54/h23-27,30,32-33,35-36,41-42,50,55-56H,14-22H2,1-13H3,(H2,47,61)(H,48,58)(H,49,60)(H,51,62)(H,52,59)/t27?,30?,32?,33?,35?,36?,41-,42-/m0/s1 |
InChI Key |
BHOCECSLAJLHGP-XFNYOZPQSA-N |
Isomeric SMILES |
CC1=C(N2C(=C(C(=O)N2C1=O)C)CSCCNC(=O)CC(C(CC(C)C)NC(=O)C(C)NC(=O)CC(C(CC(C)C)N[C@@H](C(C)CC(=O)[C@H](C(C)C)NC(=O)CC(C)C)C(=O)N)O)O)C |
Canonical SMILES |
CC1=C(N2C(=C(C(=O)N2C1=O)C)CSCCNC(=O)CC(C(CC(C)C)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(C(C)CC(=O)C(C(C)C)NC(=O)CC(C)C)C(=O)N)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















